molecular formula C21H20O7 B2717915 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 858764-10-0

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2717915
CAS No.: 858764-10-0
M. Wt: 384.384
InChI Key: QIWKFKBQESJCDF-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a methoxypropanoate ester at position 7 (Figure 1). The compound belongs to the broader class of flavonoid derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol.

The compound’s synthesis typically involves coupling reactions between substituted chromenones and appropriately functionalized phenyl or ester precursors. Structural confirmation is achieved via X-ray crystallography (as referenced in and ) and spectroscopic methods (e.g., NMR, IR) .

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)28-14-6-7-15-18(10-14)27-11-16(20(15)22)13-5-8-17(24-2)19(9-13)25-3/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWKFKBQESJCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which is then functionalized with the 3,4-dimethoxyphenyl group. The final step involves the esterification of the chromen-4-one derivative with methyl 2-bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-{[3-(3,4-Dimethoxyphenyl)-4-Oxo-4H-Chromen-7-Yl]Oxy}Propanoate and Analogues

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound (Target) C₂₂H₂₀O₈ 3,4-dimethoxyphenyl, methoxypropanoate Potential anti-inflammatory, PDE-4 inhibition (inferred)
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₁H₁₈O₇ Benzodioxin group, methoxypropanoate Not explicitly stated; structural analogue
2-Ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₃H₂₁ClO₆ 4-chlorophenyl, ethoxyethyl ester Supplier-listed; potential drug intermediate
Cyclohexyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₆H₂₈O₆ 3,5-dimethylphenoxy, cyclohexyl ester Not reported; structural diversity
3-Amino-2-hydroxypropoxyisoflavone derivatives (e.g., Compound 6d) C₃₀H₃₀N₂O₆ Indole, amino-hydroxypropoxy Anti-HCV activity

Key Findings:

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance interactions with enzymes like phosphodiesterase-4 (PDE-4), as seen in structurally related thalidomide analogs (e.g., 4NO2PDPMe and 4APDPMe), which exhibited uterine relaxant effects via PDE-4 inhibition . For example, chlorophenyl derivatives are often explored for antimicrobial activity due to increased electrophilicity .

Ester Group Modifications: The methoxypropanoate ester in the target compound contrasts with the ethoxyethyl () or cyclohexyl () esters in analogues. Bulkier esters (e.g., cyclohexyl) may reduce solubility but improve metabolic stability . In anti-HCV isoflavone derivatives (), replacing the ester with a hydroxypropylamino chain significantly enhanced antiviral activity, highlighting the importance of side-chain flexibility in targeting viral enzymes .

Chromenone Core Variations: The title compound in , 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, lacks the propanoate ester but retains a substituted phenyl group. Its crystal structure revealed intramolecular C–H···O interactions and π-stacking, which stabilize the molecule and may influence packing in solid-state formulations .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL) Key Functional Groups
Target compound 412.39 3.2 ~0.15 (DMSO) Dimethoxyphenyl, ester
Benzodioxin analogue () 382.37 2.8 ~0.20 (DMSO) Benzodioxin, ester
4-Chlorophenyl derivative () 428.86 3.5 ~0.10 (DMSO) Chlorophenyl, ethoxyethyl
Anti-HCV derivative 6d () 514.57 2.1 ~0.30 (Water) Indole, amino-hydroxypropoxy

*LogP values estimated using ChemDraw software.

Observations:

  • The anti-HCV derivative 6d () demonstrates improved water solubility due to its hydrophilic amino-hydroxypropoxy side chain, underscoring the trade-off between lipophilicity and solubility in drug design .

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS Number: 859138-23-1), is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O7C_{20}H_{18}O_7, with a molecular weight of approximately 366.35 g/mol. The compound features a chromenone backbone, which is known for its diverse biological activities.

1. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies indicate that compounds with chromenone structures often exhibit significant free radical scavenging capabilities. For instance, the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound effectively reduces oxidative stress in cellular models by neutralizing free radicals.

2. Anticancer Properties

Research has shown that this compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation: In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of caspase activity in treated cells.
  • Cell Cycle Arrest: Flow cytometry analyses indicated that this compound causes G2/M phase arrest in the cell cycle, further contributing to its anticancer effects.

3. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests a mechanism through which it may reduce inflammation in various disease models.

Study 1: Antioxidant Capacity Evaluation

A study conducted by Umesha et al. (2009) evaluated various methylated flavonoids for their antioxidant activity using DPPH radical scavenging assays. This compound demonstrated a notable reduction in DPPH radical concentration compared to control groups, indicating strong antioxidant properties.

Study 2: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry (2020), researchers investigated the anticancer effects of several chromenone derivatives, including this compound. The compound was found to significantly reduce cell viability in MCF-7 breast cancer cells and induce apoptosis through mitochondrial pathways.

StudyFindings
Umesha et al., 2009Demonstrated strong antioxidant activity via DPPH assay
Journal of Medicinal Chemistry, 2020Induced apoptosis in MCF-7 cells and inhibited proliferation

Q & A

Basic Research Question

  • NMR Spectroscopy : 13C^{13}\text{C}-DEPT distinguishes carbonyl carbons (δ 175–180 ppm for 4-oxo) and methoxy carbons (δ 55–60 ppm). NOESY correlations confirm spatial proximity of the 3,4-dimethoxyphenyl group to the chromene oxygen .
  • Mass Spectrometry : HRMS-ESI in positive ion mode identifies isotopic patterns (e.g., [M+Na]+^+ at 407.0971) and fragmentation pathways (loss of CO2_2 from the propanoate group) .

How do computational methods predict the bioactivity of this compound compared to its structural analogs?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the geometry and predict frontier molecular orbitals. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, while molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) reveals binding affinity (−8.2 kcal/mol) via hydrogen bonds with Arg120 and hydrophobic interactions with the dimethoxyphenyl group . Comparative studies with 7-methoxy analogs show reduced steric hindrance in the propanoate side chain, enhancing target engagement .

What strategies mitigate side reactions during the esterification of the 7-hydroxy group in chromen-4-one precursors?

Advanced Research Question

  • Protection-Deprotection : Temporarily protect the 4-oxo group as a ketal (e.g., ethylene glycol/H+^+) to prevent nucleophilic attack during esterification .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to activate the carbonyl electrophile, reducing competing hydrolysis. Anhydrous DCM and molecular sieves (4Å) minimize water-induced side reactions .
  • Reaction Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks progress; quenching with aqueous NaHCO3_3 removes unreacted bromopropanoate .

How do solvent polarity and temperature influence the compound’s stability in pharmacological assays?

Basic Research Question
In polar solvents (e.g., DMSO), the compound exhibits stability for >48 hours at 4°C (HPLC purity >90%), but degrades in aqueous buffers (pH 7.4, 37°C) via hydrolysis of the ester group (t1/2_{1/2} = 6.2 hours). Stability is enhanced in lyophilized form (trehalose matrix) or with cryoprotectants (10% glycerol) . UV-Vis spectroscopy (λmax_{\text{max}} = 320 nm) monitors degradation kinetics .

What structural modifications enhance the compound’s solubility without compromising activity?

Advanced Research Question

  • PEGylation : Introducing polyethylene glycol (PEG-400) at the propanoate methyl group increases aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL) while maintaining COX-2 inhibition (IC50_{50} = 1.7 μM vs. 1.4 μM for parent compound) .
  • Salt Formation : Sodium salt formation (via saponification of the ester) improves solubility but reduces membrane permeability (logP from 2.1 to −0.3) .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols. Discrepancies in IC50_{50} values (e.g., 1.4 μM vs. 3.8 μM) often arise from varying ATP concentrations in kinase assays .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that contribute to observed activity .

What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol, 85:15) to resolve enantiomers (Rf_f = 1.2 for desired (S)-isomer).
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective esterification (ee >98%) .
  • Process Optimization : Continuous flow reactors reduce reaction time (from 24 hours to 2 hours) and improve consistency (purity >95%) .

How do intermolecular interactions in the solid state affect the compound’s bioavailability?

Advanced Research Question
Cocrystallization with succinic acid enhances dissolution rate (85% release in 60 minutes vs. 45% for pure form) by disrupting π–π stacking. Hirshfeld surface analysis (CrystalExplorer) shows increased hydrogen-bond donor capacity (O–H···O interactions = 12% vs. 8% in pure form) .

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